molecular formula C11H18ClNO4 B8173002 (R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate

(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate

Cat. No.: B8173002
M. Wt: 263.72 g/mol
InChI Key: YWUQCZVAVJNZSX-MRVPVSSYSA-N
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Description

®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is a chemical compound that features a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amine, and a chloromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

chloromethyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-8(7-4-5-7)9(14)16-6-12/h7-8H,4-6H2,1-3H3,(H,13,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUQCZVAVJNZSX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced through chloromethylation reactions, often using chloromethyl methyl ether or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate involves its reactivity due to the presence of the chloromethyl and Boc-protected amine groups. The chloromethyl group can undergo nucleophilic substitution, while the Boc group can be removed to reveal a reactive amine. These functional groups allow the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is unique due to the combination of its cyclopropyl group, Boc-protected amine, and chloromethyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in synthesis and medicinal chemistry .

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